molecular formula C14H10F3N3O2S B14142073 N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide

N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide

Cat. No.: B14142073
M. Wt: 341.31 g/mol
InChI Key: BBZOPDDWLKIKKE-XDHOZWIPSA-N
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Description

N’-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide typically involves the condensation of pyridine-3-carbohydrazide with a suitable trifluoromethyl ketone derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N’-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have various pharmacological properties.

    Trifluoromethyl Ketones: Compounds with the trifluoromethyl group, known for their stability and reactivity.

    Pyridine Derivatives: Compounds containing the pyridine ring, widely used in medicinal chemistry and materials science.

Uniqueness

N’-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide is unique due to its combination of a trifluoromethyl group, a thiophene ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H10F3N3O2S

Molecular Weight

341.31 g/mol

IUPAC Name

N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide

InChI

InChI=1S/C14H10F3N3O2S/c15-14(16,17)12(7-10(21)11-4-2-6-23-11)19-20-13(22)9-3-1-5-18-8-9/h1-6,8H,7H2,(H,20,22)/b19-12+

InChI Key

BBZOPDDWLKIKKE-XDHOZWIPSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C(\CC(=O)C2=CC=CS2)/C(F)(F)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F

solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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